
5-Bromo-3-méthyl-1-phénylpyrazole
Vue d'ensemble
Description
5-Bromo-3-methyl-1-phenylpyrazole is a chemical compound with the molecular formula C10H9BrN2 . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus, which is a part of 5-Bromo-3-methyl-1-phenylpyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methyl-1-phenylpyrazole consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The exact mass of the molecule is 235.994904 Da .Chemical Reactions Analysis
Pyrazoles, including 5-Bromo-3-methyl-1-phenylpyrazole, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis
5-Bromo-3-methyl-1-phenylpyrazole has a density of 1.4±0.1 g/cm3, a boiling point of 312.5±22.0 °C at 760 mmHg, and a flash point of 142.8±22.3 °C .Applications De Recherche Scientifique
Synthèse organique et chimie médicinale
5-Bromo-3-méthyl-1-phénylpyrazole : sert de squelette polyvalent en synthèse organique et en chimie médicinale. Il est souvent utilisé comme matière de départ pour la préparation de systèmes hétérocycliques plus complexes, qui sont d'une importance significative dans le domaine pharmaceutique . La polyvalence structurelle du composé permet la création de molécules diverses avec des effets thérapeutiques potentiels.
Études de tautomérie et de réactivité
La tautomérie présentée par les pyrazoles, y compris le This compound, influence leur réactivité. Ce phénomène est crucial pour comprendre les stratégies de synthèse où les pyrazoles sont impliqués, ainsi que les activités biologiques des composés portant une partie pyrazole. Des études sur la tautomérie peuvent conduire à une compréhension plus approfondie des relations structure/réactivité dans cette classe d'hétérocycles .
Synthèse de systèmes hétérocycliques condensés
This compound : est exploré comme précurseur dans la synthèse de systèmes hétérocycliques condensés, tels que les pyrazolo[1,5-a]pyrimidines. Ces systèmes ont diverses applications, notamment le développement de nouveaux médicaments et de matériaux aux propriétés uniques .
Développement d'agents antimicrobiens et antifongiques
Les dérivés du pyrazole, y compris le This compound, ont été étudiés pour leurs propriétés antimicrobiennes et antifongiques. Ils sont considérés dans la conception de nouveaux composés qui pourraient servir d'agents puissants contre divers agents pathogènes microbiens et fongiques .
Recherche anti-inflammatoire et anticancéreuse
Les activités anti-inflammatoires et anticancéreuses des dérivés du pyrazole font du This compound un composé précieux dans la recherche et le développement de nouveaux agents thérapeutiques. Sa modification peut conduire à la découverte de nouveaux médicaments avec une efficacité et des profils de sécurité améliorés .
Développement de médicaments antidiabétiques
La recherche a indiqué que les dérivés du pyrazole peuvent présenter des effets antidiabétiques. Par conséquent, le This compound peut être utilisé comme cadre pour le développement de nouveaux médicaments antidiabétiques, contribuant au traitement du diabète et de ses complications .
Safety and Hazards
Orientations Futures
Pyrazoles, including 5-Bromo-3-methyl-1-phenylpyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, future research may continue to explore the diverse applications and synthesis techniques of pyrazole derivatives .
Mécanisme D'action
Target of Action
Pyrazoles, the class of compounds to which 5-bromo-3-methyl-1-phenylpyrazole belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, in general, exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s known that pyrazoles can be involved in various synthetic pathways, leading to the formation of more complex heterocyclic systems .
Result of Action
The structural changes in pyrazoles due to tautomerism can translate into changes in properties, potentially influencing their biological activities .
Action Environment
It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent, with more polar protic solvents favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Analyse Biochimique
Biochemical Properties
5-Bromo-3-methyl-1-phenylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 5-Bromo-3-methyl-1-phenylpyrazole and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved .
Cellular Effects
The effects of 5-Bromo-3-methyl-1-phenylpyrazole on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-3-methyl-1-phenylpyrazole can modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell viability and function .
Molecular Mechanism
At the molecular level, 5-Bromo-3-methyl-1-phenylpyrazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit the activity of certain kinases by binding to their active sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular processes such as cell cycle progression and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-methyl-1-phenylpyrazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Bromo-3-methyl-1-phenylpyrazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term exposure to 5-Bromo-3-methyl-1-phenylpyrazole has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-methyl-1-phenylpyrazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. For example, high doses of 5-Bromo-3-methyl-1-phenylpyrazole have been associated with hepatotoxicity and nephrotoxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
5-Bromo-3-methyl-1-phenylpyrazole is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 5-Bromo-3-methyl-1-phenylpyrazole are complex and can vary depending on the specific biological system and conditions .
Transport and Distribution
The transport and distribution of 5-Bromo-3-methyl-1-phenylpyrazole within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific transporters such as organic anion transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) . The localization and accumulation of 5-Bromo-3-methyl-1-phenylpyrazole within cells can affect its activity and function, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of 5-Bromo-3-methyl-1-phenylpyrazole is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of 5-Bromo-3-methyl-1-phenylpyrazole can also affect its interactions with other biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
5-bromo-3-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUGJUKHYWJICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591912 | |
| Record name | 5-Bromo-3-methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41327-15-5 | |
| Record name | 5-Bromo-3-methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 5-bromo-3-methyl-1-phenylpyrazole is treated with potassium amide in liquid ammonia?
A1: When 5-bromo-3-methyl-1-phenylpyrazole is reacted with potassium amide in liquid ammonia, an interesting phenomenon occurs. The bromine atom, originally attached to the 5th position of the pyrazole ring, migrates to the adjacent carbon atom. This results in the formation of a new isomer of the molecule. The research paper suggests that this bromine migration is likely an intermolecular transbromination process [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





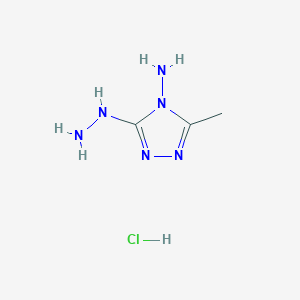
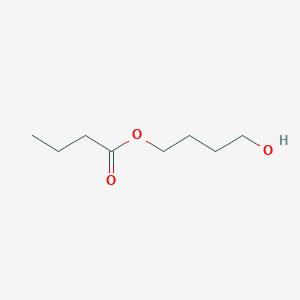
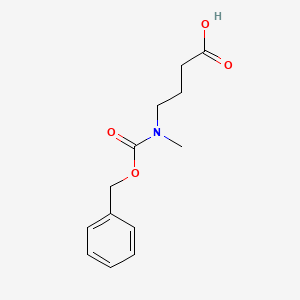
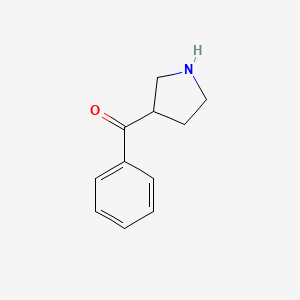
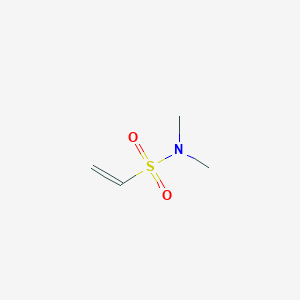
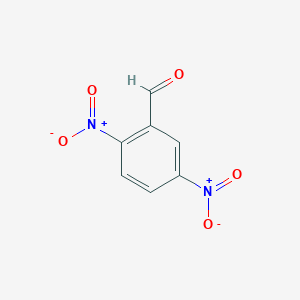

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)



